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Compound of Interest

Compound Name: Isoshinanolone

Cat. No.: B1210339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data

for Isoshinanolone (and its closely related isomer, epi-Isoshinanolone), a naturally occurring

tetralone of interest in phytochemical and pharmacological research. This document is intended

to serve as a comprehensive resource for the identification and characterization of this

compound.

Spectroscopic and Spectrometric Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS) for epi-Isoshinanolone, which serves as a

close proxy for Isoshinanolone due to their isomeric relationship.

Table 1: ¹H-NMR Spectroscopic Data for epi-Isoshinanolone
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3-Me 1.25 d 6.8

H-3 2.45 m

H-2ax 2.65 dd 16.8, 4.8

H-2eq 2.95 dd 16.8, 4.8

H-4 4.85 d 2.8

H-7 6.85 d 8.0

H-5 7.20 d 8.0

H-6 7.45 t 8.0

8-OH 9.60 s

Table 2: ¹³C-NMR Spectroscopic Data for epi-Isoshinanolone
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Carbon Assignment Chemical Shift (δ, ppm)

C-3-Me 11.5

C-3 35.5

C-2 45.1

C-4 70.2

C-4a 116.5

C-5 118.2

C-7 119.5

C-6 136.8

C-8a 145.5

C-8 162.4

C-1 200.1

Table 3: Mass Spectrometry Data for epi-Isoshinanolone

Ion m/z

[M]⁺ 192

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic and

spectrometric data presented above. These are based on standard methodologies in natural

product chemistry.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in an

appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
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Instrumentation: NMR spectra are recorded on a spectrometer operating at a specific proton

frequency (e.g., 400 MHz for ¹H-NMR and 100 MHz for ¹³C-NMR).

¹H-NMR Acquisition:

A standard pulse sequence is used to acquire the proton spectrum.

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-

12 ppm).

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C-NMR Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets

for each carbon.

The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans is usually required compared to ¹H-NMR due to the lower natural

abundance of the ¹³C isotope.

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.2 Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically

dissolved in a suitable solvent (e.g., methanol) and infused directly or via a chromatographic

system (e.g., GC-MS or LC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In this

process, the sample is bombarded with a high-energy electron beam, causing ionization and

fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation: The resulting mass spectrum shows the relative abundance of different

ions. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like Isoshinanolone.
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Extraction and Fractionation
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Structure Elucidation

Final Confirmation
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Structure Confirmation of Isoshinanolone

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of Isoshinanolone.
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
Isoshinanolone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210339#spectroscopic-data-of-isoshinanolone-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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